molecular formula C13H10BrN3 B11839982 3-Benzyl-6-bromo-[1,2,4]triazolo[4,3-a]pyridine

3-Benzyl-6-bromo-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B11839982
M. Wt: 288.14 g/mol
InChI Key: BSQWEAIKIAZPNI-UHFFFAOYSA-N
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Description

3-Benzyl-6-bromo-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a triazole ring fused to a pyridine ring, with a benzyl group at the 3-position and a bromine atom at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-6-bromo-[1,2,4]triazolo[4,3-a]pyridine can be achieved through various methods. One common approach involves the cyclization of appropriate hydrazones with brominated pyridine derivatives. For example, the reaction of 6-bromo-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine with benzyl bromide under basic conditions can yield the target compound .

Another method involves the use of microwave irradiation to facilitate the cyclization process. This method is catalyst-free and eco-friendly, involving the reaction of enaminonitriles with benzohydrazides under microwave conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-6-bromo-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Benzyl-6-bromo-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-6-bromo-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological properties and enhances its potential as a therapeutic agent. The presence of the benzyl group and bromine atom at specific positions contributes to its unique reactivity and interaction with biological targets.

Properties

Molecular Formula

C13H10BrN3

Molecular Weight

288.14 g/mol

IUPAC Name

3-benzyl-6-bromo-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C13H10BrN3/c14-11-6-7-12-15-16-13(17(12)9-11)8-10-4-2-1-3-5-10/h1-7,9H,8H2

InChI Key

BSQWEAIKIAZPNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C3N2C=C(C=C3)Br

Origin of Product

United States

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